(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Overview
Description
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural products . This compound is particularly interesting due to its stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxy(methyl)amine under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives and carbamates .
Scientific Research Applications
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and carbamate group play crucial roles in its biological activity, influencing its binding to receptors and enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
(S)-ethyl piperidine-3-carboxylate: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-piperidinone derivatives: These compounds share the piperidine core but differ in functional groups and substitution patterns, affecting their applications and properties.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which provide distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl (3S)-3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXVXHYGRAABB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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